Lanreotide

Vue d'ensemble

Description

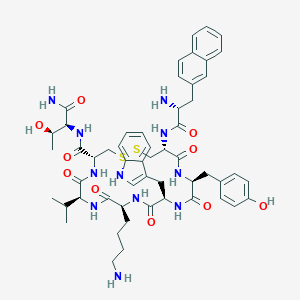

Le lanréotide est un analogue octapeptidique cyclique synthétique de l'hormone naturelle somatostatine. Il est principalement utilisé dans la prise en charge de l'acromégalie et des symptômes causés par les tumeurs neuroendocrines, en particulier le syndrome carcinoïde . Le lanréotide est commercialisé sous le nom de marque Somatuline et est fabriqué par Ipsen Pharmaceuticals .

Méthodes De Préparation

Le lanréotide est synthétisé par une méthode de synthèse en phase solution. Le processus implique le couplage de deux fragments tétrapeptidiques convenablement protégés. Ces fragments sont ensuite déprotégés, oxydés et traités à l'acide acétique pour produire de l'acétate de lanréotide . La voie de synthèse peut être résumée comme suit :

Couplage des fragments tétrapeptidiques : Deux fragments tétrapeptidiques protégés sont couplés.

Déprotection : Les groupes protecteurs sont éliminés.

Oxydation : Le peptide déprotégé est oxydé pour former le pont disulfure.

Traitement à l'acide acétique : Le produit final est traité à l'acide acétique pour obtenir de l'acétate de lanréotide avec la pureté souhaitée.

Analyse Des Réactions Chimiques

Le lanréotide subit plusieurs types de réactions chimiques, notamment :

Oxydation : La formation du pont disulfure entre les résidus cystéine.

Déprotection : Élimination des groupes protecteurs des fragments peptidiques.

Réactions de couplage : Formation de liaisons peptidiques entre les acides aminés.

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Pour la formation de ponts disulfure.

Agents déprotecteurs : Pour l'élimination des groupes protecteurs.

Réactifs de couplage : Pour la formation de liaisons peptidiques.

Applications de la recherche scientifique

Le lanréotide a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie :

Traitement de l'acromégalie : Le lanréotide est utilisé pour gérer l'acromégalie, une affection caractérisée par une production excessive d'hormone de croissance.

Prise en charge des tumeurs neuroendocrines : Il est efficace pour contrôler les symptômes causés par les tumeurs neuroendocrines, notamment le syndrome carcinoïde.

Activité antitumorale : Le lanréotide et d'autres analogues de la somatostatine sont étudiés pour leurs effets antitumoraux potentiels.

Formulations à action prolongée : La recherche se poursuit pour développer des formulations à action prolongée de lanréotide afin d'améliorer la conformité des patients et les résultats thérapeutiques.

Mécanisme d'action

Le lanréotide exerce ses effets en mimant l'action de la somatostatine, une hormone inhibitrice naturelle. Il se lie aux récepteurs de la somatostatine, en particulier les récepteurs de type 2 et de type 5, présents dans l'hypophyse et le pancréas . Cette liaison inhibe la libération de plusieurs hormones, notamment l'hormone de croissance, l'hormone stimulant la thyroïde, l'insuline et le glucagon . Le lanréotide présente également des effets anti-sécrétoires par la suppression de l'adénosine monophosphate cyclique (AMPc) et l'activation de courants ioniques tels que le potassium et le calcium, ce qui entraîne une hyperpolarisation membranaire et une inhibition de la dépolarisation médiée par le calcium .

Applications De Recherche Scientifique

Lanreotide has several scientific research applications, particularly in the fields of medicine and biology:

Treatment of Acromegaly: This compound is used to manage acromegaly, a condition characterized by excessive growth hormone production.

Management of Neuroendocrine Tumors: It is effective in controlling symptoms caused by neuroendocrine tumors, including carcinoid syndrome.

Antitumor Activity: This compound and other somatostatin analogs are being studied for their potential antitumor effects.

Long-Acting Formulations: Research is ongoing to develop long-acting formulations of this compound for improved patient compliance and therapeutic outcomes.

Mécanisme D'action

Lanreotide exerts its effects by mimicking the action of somatostatin, a naturally occurring inhibitory hormone. It binds to somatostatin receptors, particularly type 2 and type 5 receptors, found in the pituitary gland and pancreas . This binding inhibits the release of several hormones, including growth hormone, thyroid-stimulating hormone, insulin, and glucagon . This compound also exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, leading to membrane hyperpolarization and inhibition of calcium-mediated depolarization .

Comparaison Avec Des Composés Similaires

Le lanréotide est souvent comparé à d'autres analogues de la somatostatine, tels que l'octréotide. Les deux composés sont utilisés dans le traitement de l'acromégalie et des tumeurs neuroendocrines. Le lanréotide a une demi-vie plus longue et peut être administré moins fréquemment que l'octréotide .

Composés similaires

Octreotide : Un autre analogue de la somatostatine utilisé pour des indications similaires.

Pasiréotide : Un analogue de la somatostatine plus récent avec un profil de liaison aux récepteurs plus large.

Vapréotide : Utilisé pour le traitement des hémorragies des varices œsophagiennes en plus de ses effets antitumoraux.

La formulation à action prolongée unique du lanréotide et son profil de liaison aux récepteurs spécifique en font une option thérapeutique précieuse dans la prise en charge de l'acromégalie et des tumeurs neuroendocrines .

Propriétés

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDHBTGHUJUUFI-SCTWWAJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H69N11O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127984-74-1 (acetate salt) | |

| Record name | Lanreotide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60897514 | |

| Record name | Lanreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1096.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108736-35-2 | |

| Record name | Lanreotide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

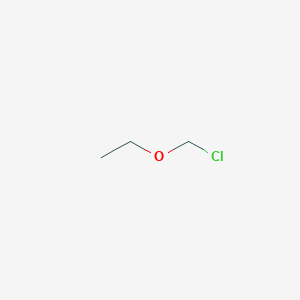

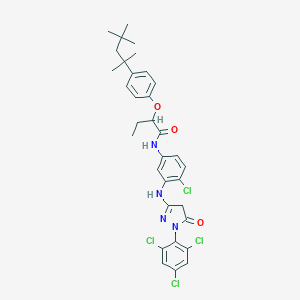

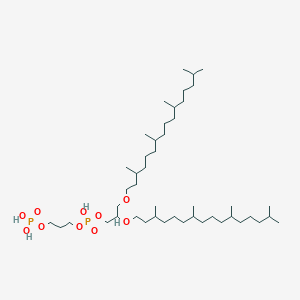

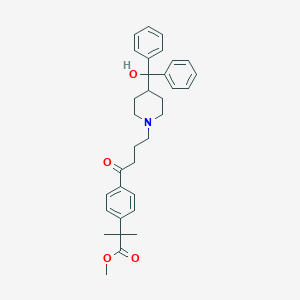

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)